molecular formula C11H13FO2 B1412745 5-(Cyclopentyloxy)-2-fluorophenol CAS No. 1881328-11-5

5-(Cyclopentyloxy)-2-fluorophenol

Cat. No. B1412745
CAS RN: 1881328-11-5
M. Wt: 196.22 g/mol
InChI Key: JBSLGRRLWPSOSY-UHFFFAOYSA-N
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Description

5-(Cyclopentyloxy)-2-fluorophenol, also known as 5-CFP or 2-fluoro-5-cyclopentylphenol, is a phenolic compound with a wide range of applications in scientific research. 5-CFP is an important intermediate in organic synthesis and has been widely used in the synthesis of drugs, dyes, and other organic compounds. It can also be used as a reagent in a variety of processes such as the synthesis of polymers, surfactants, and catalysts. In addition to its many applications in the laboratory, 5-CFP has also been studied for its potential therapeutic and biochemical effects. In

Scientific Research Applications

5-(Cyclopentyloxy)-2-fluorophenol has a variety of applications in scientific research. It has been used as a reagent in the synthesis of polymers, surfactants, and catalysts. It has also been used as a starting material in the synthesis of drugs, dyes, and other organic compounds. In addition, 5-(Cyclopentyloxy)-2-fluorophenol has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Finally, 5-(Cyclopentyloxy)-2-fluorophenol has been studied for its potential therapeutic and biochemical effects.

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)-2-fluorophenol is not well understood. However, it is believed that 5-(Cyclopentyloxy)-2-fluorophenol may act as a prodrug, meaning that it is metabolized in the body to produce an active compound. It is also believed that 5-(Cyclopentyloxy)-2-fluorophenol may act as an enzyme inhibitor, blocking the activity of certain enzymes. In addition, 5-(Cyclopentyloxy)-2-fluorophenol may act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Cyclopentyloxy)-2-fluorophenol are not well understood. However, some studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 5-(Cyclopentyloxy)-2-fluorophenol has been shown to have neuroprotective effects, meaning that it may protect nerve cells from damage and death. Finally, 5-(Cyclopentyloxy)-2-fluorophenol has been studied for its potential to treat neurological disorders such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(Cyclopentyloxy)-2-fluorophenol in lab experiments is its availability and relatively low cost. In addition, 5-(Cyclopentyloxy)-2-fluorophenol is relatively easy to synthesize and can be used as a reagent in a variety of processes. However, there are some limitations to using 5-(Cyclopentyloxy)-2-fluorophenol in lab experiments. It is not highly soluble in water, which can make it difficult to work with in certain experiments. In addition, 5-(Cyclopentyloxy)-2-fluorophenol is a relatively unstable compound and can degrade over time.

Future Directions

The potential future directions of 5-(Cyclopentyloxy)-2-fluorophenol research include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of 5-(Cyclopentyloxy)-2-fluorophenol and its potential to treat neurological disorders. Finally, further research is needed to explore the potential of 5-(Cyclopentyloxy)-2-fluorophenol to be used as a reagent in the synthesis of drugs, dyes, and other organic compounds.

properties

IUPAC Name

5-cyclopentyloxy-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSLGRRLWPSOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopentyloxy)-2-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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